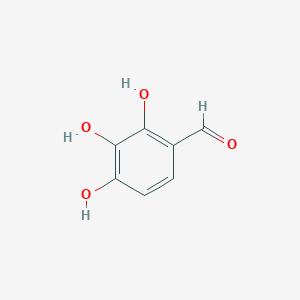

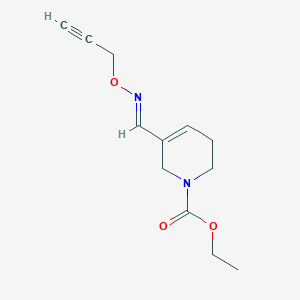

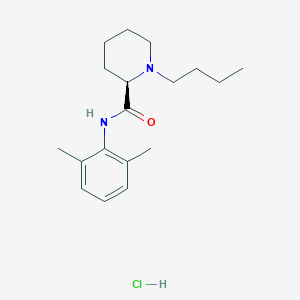

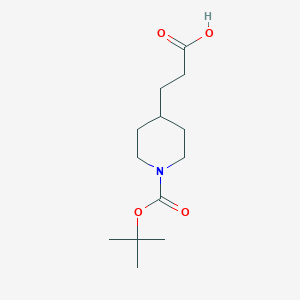

![molecular formula C15H14IN3O6 B138121 4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid CAS No. 569371-10-4](/img/structure/B138121.png)

4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Neuroscience

UBP 301 is known as an antagonist of the kainate receptor, which is an ionotropic glutamate receptor. It has an apparent Kd (dissociation constant) of 5.94 µM and displays about 30-fold selectivity over AMPA receptors. This compound is utilized to assess the roles of kainate receptors in neuronal signaling .

Pain Management

In the field of pain management, UBP 301 is used particularly to study neuropathic pain due to its selectivity for kainate receptors over AMPA receptors. This selectivity makes it a valuable tool for understanding pain pathways and potentially developing new pain therapies .

Protein Research

UBP 301 also finds application in protein research where it helps protect the integrity of proteins from multiple proteases and phosphatases. This protection is crucial for various applications where maintaining protein structure and function is essential .

Safety and Hazards

作用機序

Target of Action

UBP 301, also known as “4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid” or “NCGC00025285-01”, is a potent and selective antagonist of the kainate receptor . The kainate receptor is a type of ionotropic glutamate receptor in the central nervous system that responds to the neurotransmitter glutamate. UBP 301 has approximately 30-fold selectivity for the kainate receptor over the AMPA receptor .

Mode of Action

As an antagonist, UBP 301 binds to the kainate receptor and blocks its function . This prevents the normal action of glutamate on the receptor, thereby inhibiting the downstream effects of glutamate signaling. The IC50 and KD of UBP 301 for the kainate receptor are 164 μM and 5.94 μM, respectively .

Biochemical Pathways

The kainate receptor, the primary target of UBP 301, is involved in various biochemical pathways, including neuronal signaling . By blocking the kainate receptor, UBP 301 can influence these pathways and their downstream effects.

Pharmacokinetics

It is soluble to 5 mm in dmso with gentle warming , which may have implications for its bioavailability and administration.

Result of Action

The molecular and cellular effects of UBP 301’s action largely depend on the context in which it is used. As a kainate receptor antagonist, it can inhibit glutamate signaling, which may have various effects depending on the specific cellular context .

特性

IUPAC Name |

4-[[3-[(2S)-2-amino-2-carboxyethyl]-5-iodo-2,6-dioxopyrimidin-1-yl]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14IN3O6/c16-10-6-18(7-11(17)14(23)24)15(25)19(12(10)20)5-8-1-3-9(4-2-8)13(21)22/h1-4,6,11H,5,7,17H2,(H,21,22)(H,23,24)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHSYCOCOIYSZGI-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)CC(C(=O)O)N)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1CN2C(=O)C(=CN(C2=O)C[C@@H](C(=O)O)N)I)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14IN3O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。